NVS-PAK1-1

Catalog No.
S537873
CAS No.
1783816-74-9
M.F
C23H25ClF3N5O
M. Wt
479.93
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NVS-PAK1-1

CAS Number

1783816-74-9

Product Name

NVS-PAK1-1

IUPAC Name

3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide

Molecular Formula

C23H25ClF3N5O

Molecular Weight

479.93

InChI

InChI=1S/C23H25ClF3N5O/c1-13(2)28-23(33)31-8-7-16(11-31)29-22-17-9-14(24)3-5-19(17)32(12-21(26)27)20-6-4-15(25)10-18(20)30-22/h3-6,9-10,13,16,21H,7-8,11-12H2,1-2H3,(H,28,33)(H,29,30)

InChI Key

OINGHOPGNMYCAB-INIZCTEOSA-N

SMILES

CC(C)NC(=O)N1CCC(C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F

Solubility

Soluble in DMSO

Synonyms

NVS-PAK1-1; NVSPAK11; NVS PAK1 1;

Description

The exact mass of the compound (3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide is 479.17 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NVS-PAK1-1 is a potent allosteric inhibitor specifically designed to target the p21-activated kinase 1 (PAK1). It exhibits a remarkable selectivity for PAK1 over its closely related isoform, PAK2, with an inhibitory concentration (IC50) of 5 nM for dephosphorylated PAK1 and 6 nM for phosphorylated PAK1 . This compound is characterized by a dibenzodiazepine scaffold, which is relatively uncommon among kinase inhibitors. Its binding mechanism involves interaction with a pocket formed in the DFG-out conformation of PAK1, which is distinct from the traditional ATP-binding site .

NVS-PAK1-1 operates primarily through competitive inhibition, indirectly competing with ATP binding due to its unique binding conformation. The compound has been shown to inhibit the autophosphorylation of PAK1 at serine 144 and also affects downstream signaling pathways by inhibiting phosphorylation of MEK1 at serine 289 . The chemical structure of NVS-PAK1-1 is given by the formula C23H25ClF3N5O, with a molecular weight of approximately 479.93 g/mol .

NVS-PAK1-1 has demonstrated significant biological activity in various preclinical models. In studies involving pancreatic cancer cell lines, it effectively inhibits PAK1 autophosphorylation and downstream signaling pathways, contributing to reduced cell proliferation and tumor growth . Additionally, its selective inhibition of PAK1 over PAK2 suggests potential therapeutic benefits in conditions where PAK1 is implicated as an oncogenic driver, such as in certain types of tumors .

The synthesis of NVS-PAK1-1 involves multiple steps that typically include:

  • Formation of the dibenzodiazepine scaffold: This step requires careful selection of reagents to ensure the correct formation of the core structure.
  • Introduction of functional groups: The addition of chlorine and trifluoromethyl groups enhances the compound's potency and selectivity.
  • Final assembly: The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity level of at least 98% .

NVS-PAK1-1 is primarily utilized in research settings to study the role of PAK1 in various biological processes and diseases. Its applications include:

  • Investigating the mechanisms of cancer cell proliferation and survival.
  • Exploring potential therapeutic strategies for cancers driven by aberrant PAK1 activity.
  • Developing bivalent degraders that combine NVS-PAK1-1 with other ligands to enhance selectivity and efficacy against PAK1 .

Interaction studies have confirmed that NVS-PAK1-1 selectively binds to PAK1 without significantly affecting other kinases. It has been profiled against a panel of 442 kinases, demonstrating exquisite selectivity with minimal off-target effects . This specificity allows for more targeted therapeutic strategies while reducing potential side effects associated with broader kinase inhibition.

Several compounds share structural or functional similarities with NVS-PAK1-1. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeSelectivityIC50 (nM)Unique Features
NVS-PAC2Allosteric InhibitorModerate for PAK2270 (dephosphorylated)Less selective than NVS-PAK1-1
FRAX-1036Pan Group A InhibitorNon-selectiveVariesTargets both PAK1 and PAK2
BJG-05-039Bivalent DegraderHigh for PAK1<5Combines NVS-PAK1-1 with lenalidomide for degradation
GNE-495ATP Competitive InhibitorModerate~50Traditional ATP-binding site inhibitor

The uniqueness of NVS-PAK1-1 lies in its allosteric inhibition mechanism and its exceptional selectivity for PAK1 over other kinases, making it a valuable tool in cancer research targeting specific signaling pathways associated with tumorigenesis.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.5

Exact Mass

479.17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Karpov AS, Amiri P, Bellamacina C, Bellance MH, Breitenstein W, Daniel D, Denay R, Fabbro D, Fernandez C, Galuba I, Guerro-Lagasse S, Gutmann S, Hinh L, Jahnke W, Klopp J, Lai A, Lindvall MK, Ma S, Mobitz H, Pecchi S, Rummel G, Shoemaker K, Trappe J, Voliva C, Cowan-Jacob SW, Marzinzik AL. Optimization of a Dibenzodiazepine Hit to a Potent and Selective Allosteric PAK1 Inhibitor. ACS medicinal chemistry letters. 2015;6:776-81.

Explore Compound Types